cis-1-Propene-1-boronic acid
Description
Significance of Organoboron Compounds as Versatile Building Blocks in Synthesis and Catalysis
Organoboron compounds are crucial as versatile building blocks in synthesis and catalysis. mdpi.comresearchgate.net Their utility stems from their ability to form stable yet reactive intermediates that can participate in a wide array of chemical transformations. researchgate.netsigmaaldrich.com A key application of organoboron compounds, particularly boronic acids, is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. sigmaaldrich.comwikipedia.org These compounds are also employed in other significant reactions such as the Chan-Lam coupling, which forms carbon-nitrogen and carbon-oxygen bonds. sigmaaldrich.comwikipedia.org
Beyond their role as reactants, organoboron compounds, including boronic acids, are recognized for their potential as catalysts. rsc.org Their Lewis acidity and the capacity to form reversible covalent bonds make them attractive for catalyzing reactions like direct amide bond formation. rsc.org The low toxicity and environmental friendliness of many organoboron compounds further enhance their appeal in the context of green chemistry. rsc.orgwiley-vch.de The development of methods for the synthesis of organoboron compounds, such as the borylation of alkenes and alkynes, continues to be an active area of research. mdpi.comorganic-chemistry.org
Overview of Vinylic Boronic Acids and Their Stereoisomeric Forms
Vinylic boronic acids are organoboron compounds where a boronic acid group (-B(OH)₂) is attached to a carbon-carbon double bond. wiley-vch.de A defining characteristic of vinylic boronic acids is the existence of stereoisomers, specifically the cis (or Z) and trans (or E) forms, which arise from the restricted rotation around the double bond. The spatial arrangement of the substituents on the double bond dictates the stereochemistry of the molecule.
The stereochemistry of vinylic boronic acids is a critical aspect of their chemistry, as it often influences the stereochemical outcome of the reactions in which they participate. For instance, in Suzuki-Miyaura coupling reactions, the stereochemistry of the starting vinylic boronic acid is generally retained in the final product. brainly.com This stereochemical fidelity is highly valuable for the synthesis of stereochemically defined products. The synthesis of vinylic boronic acids with high stereoselectivity is therefore a significant focus in organic synthesis. nih.govnih.gov
Research Focus on cis-1-Propene-1-boronic acid: A Case Study in Vinylic Boronic Acid Chemistry
This compound, also known as (Z)-1-propenylboronic acid, serves as an excellent case study for understanding the chemistry of vinylic boronic acids. Its structure features a propenyl group in the cis configuration, with the boron atom bonded to one of the sp²-hybridized carbon atoms of the double bond. This compound is a solid at room temperature and has a molecular formula of C₃H₇BO₂. biosynth.comcapotchem.com
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₇BO₂ |
| Molecular Weight | 85.90 g/mol |
| Melting Point | 65-70 °C |
| Boiling Point | 175.6±23.0 °C at 760 mmHg |
| Density | 1.0±0.1 g/cm³ |
Data sourced from multiple references. capotchem.comchemsrc.com
Research has highlighted the utility of this compound as an intermediate in various synthetic applications. It is notably used in palladium-catalyzed reactions to synthesize cis-vinyl arenes. Furthermore, it acts as a precursor in the synthesis of other valuable compounds, including certain antibacterial agents and furan-2-yl analogs of salvinorin A. The reactivity of this compound in reactions such as oxidation, reduction, and substitution, particularly in Suzuki-Miyaura coupling, underscores its versatility as a building block in organic synthesis. The MIDA ester derivative of this compound is also commercially available and used in organic synthesis. sigmaaldrich.com
Structure
2D Structure
Properties
IUPAC Name |
[(Z)-prop-1-enyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2-3,5-6H,1H3/b3-2- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMCZKMIOZYAHS-IHWYPQMZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C\C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-44-3 | |
| Record name | NSC39118 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Reactivity and Reaction Mechanisms of Cis 1 Propene 1 Boronic Acid and Vinylic Boronic Acids
Cross-Coupling Reactions and Their Mechanistic Insights
Vinylic boronic acids are versatile building blocks in organic chemistry, primarily due to their ability to undergo palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are characterized by their high efficiency and selectivity. musechem.com
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound, such as a vinylic boronic acid, with an organic halide or triflate. musechem.commychemblog.com This reaction is catalyzed by a palladium complex and requires a base. mychemblog.comwikipedia.org It is widely used to create conjugated systems like styrenes and biaryl compounds. mychemblog.comlibretexts.org The first instances of this reaction, reported in 1979, involved the coupling of vinyl boronic acids with vinyl bromides or aryl halides. rsc.org
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. mychemblog.comlibretexts.orgwwjmrd.com
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide to a Pd(0) complex. mychemblog.comlibretexts.org This step, which is often rate-determining, results in the formation of a Pd(II) intermediate. libretexts.orgwwjmrd.com The reactivity of the halide in this step follows the order: I > OTf > Br >> Cl. wikipedia.orgwwjmrd.comharvard.edu The initial product of this addition is a cis-complex, which typically isomerizes to the more stable trans-isomer. mychemblog.comharvard.edu
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. mychemblog.comrsc.org The presence of a base is crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the transfer of the vinyl group to the palladium center. mychemblog.comorganic-chemistry.org The exact mechanism of transmetalation has been a subject of considerable study, with evidence suggesting the formation of pre-transmetalation intermediates with Pd-O-B linkages. illinois.edu These can be either tricoordinate boronic acid complexes or tetracoordinate boronate complexes, both of which can lead to the cross-coupled product. illinois.edu
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new carbon-carbon bond in the product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue. mychemblog.comlibretexts.orgyonedalabs.com For this step to occur, the organic ligands on the palladium must be in a cis orientation. yonedalabs.com
A computational study using DFT (Density Functional Theory) on the reaction between vinyl bromide and vinylboronic acid catalyzed by a palladium diphosphine complex has provided further insights into the energetics and structures of the intermediates and transition states throughout the catalytic cycle. acs.org
A significant advantage of the Suzuki-Miyaura reaction is its high degree of stereospecificity. When vinylic boronic acids are used, the reaction generally proceeds with retention of the double bond geometry. rsc.orgwwjmrd.com This means that a cis-vinylic boronic acid will yield a cis-alkene product, and a trans-vinylic boronic acid will result in a trans-alkene. This retention of configuration is a key feature that makes the Suzuki-Miyaura coupling a powerful tool for the synthesis of stereochemically defined molecules. harvard.edu
However, the stereochemical outcome can be influenced by the choice of catalyst and reaction conditions. For example, in the coupling of β-enamido triflates with arylboronic acids, the use of Pd(PPh₃)₄ as a catalyst leads to retention of the double bond configuration, while using Pd(dppf)Cl₂ can lead to inversion. beilstein-journals.orgnih.gov The proposed mechanism for this isomerization involves the formation of a palladium complex that can undergo processes that alter the stereochemistry before reductive elimination. nih.gov Furthermore, in certain cases, such as the coupling of α-(acetylamino)benzylboronic esters, the stereochemical course (inversion or retention) can be controlled by the addition of specific acidic additives like phenol (B47542) or Zr(Oi-Pr)₄·i-PrOH. acs.org For the coupling of alkyl α-cyanohydrin triflates with aryl and vinyl boronic acids, the reaction proceeds with complete inversion of configuration at the stereogenic carbon. organic-chemistry.org
The Suzuki-Miyaura reaction is known for its broad substrate scope and excellent functional group tolerance. musechem.comresearchgate.net A wide variety of organic halides and triflates can be coupled with vinylic boronic acids. wikipedia.org While aryl and vinyl halides are common substrates, the reaction has been extended to include less reactive partners like alkyl bromides and aryl chlorides. wikipedia.orglibretexts.org The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst and stronger bases has been instrumental in expanding the scope to include these more challenging substrates. libretexts.org
The reaction is compatible with a wide array of functional groups, including esters, ketones, and nitriles, which often remain intact under the reaction conditions. musechem.com This tolerance allows for the synthesis of complex, highly functionalized molecules without the need for extensive protecting group strategies. musechem.comwikipedia.org However, some limitations exist. For instance, vinylic boronic acids can be prone to protodeboronation, a side reaction where the boron group is replaced by a hydrogen atom. nih.gov
Table of Substrate Scope in Suzuki-Miyaura Coupling of Vinylic Boronic Acids
| Coupling Partner | Catalyst/Ligand System | Key Features |
| Aryl Halides (I, Br) | Pd(PPh₃)₄ | Standard, high-yielding couplings. rsc.org |
| Vinyl Halides (I, Br) | Pd(PPh₃)₄ | Stereospecific, retention of geometry. rsc.org |
| Aryl Triflates | Pd(OAc)₂ / Phosphine Ligands | Good reactivity, alternative to halides. wikipedia.org |
| Aryl Chlorides | Pd(0) / Bulky, e-rich phosphines | Requires more active catalyst systems. musechem.com |
| Alkyl Bromides | Pd(0) / Specialized ligands | Expanded scope to sp³-hybridized carbons. wikipedia.org |
Chan-Lam Coupling Reactions
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds. wikipedia.org It typically involves the reaction of an aryl or vinylic boronic acid with an amine or an alcohol to produce the corresponding secondary aryl amine or aryl ether. wikipedia.orgnrochemistry.com Unlike the palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, the Chan-Lam coupling often uses copper catalysts and can be performed at room temperature in the presence of air. nrochemistry.comorganic-chemistry.org
The proposed mechanism for the Chan-Lam coupling involves the following steps:
Transmetalation: The organoboron compound reacts with a Cu(II) species. nrochemistry.comst-andrews.ac.uk
Disproportionation/Oxidation: A Cu(III) intermediate is formed. nrochemistry.comst-andrews.ac.uk
Reductive Elimination: This key step forges the new carbon-heteroatom bond and releases a Cu(I) species. wikipedia.orgnrochemistry.comst-andrews.ac.uk
Oxidation: The Cu(I) is re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle. nrochemistry.comst-andrews.ac.uk
Vinylic boronic acids have been successfully employed in Chan-Lam reactions to form C-N and C-O bonds. st-andrews.ac.uk
Other Carbon-Carbon Bond Forming Reactions (e.g., Radical Addition, Boronic Acid Mannich)
Beyond the well-established cross-coupling reactions, vinylic boronic acids participate in other important carbon-carbon bond-forming transformations.
Radical Addition: The addition of carbon-centered radicals to vinyl boronic esters has been developed as a method for synthesizing alkyl boronic esters. bris.ac.uk Photoredox catalysis has enabled the decarboxylative radical addition of carboxylic acids to vinyl boronic esters under mild conditions. bris.ac.uknih.govrsc.org This process involves the generation of a radical from a carboxylic acid, which then adds to the vinyl boronic ester to form a stabilized α-boryl radical intermediate. bris.ac.ukchemrxiv.org This intermediate can then be reduced to an anion and protonated to yield the final product. bris.ac.uknih.gov This method provides access to a variety of functionalized alkyl boronic esters, including γ-amino boronic esters. bris.ac.uknih.gov
Boronic Acid Mannich Reaction (Petasis Reaction): The Petasis reaction is a multicomponent reaction involving an amine, a carbonyl compound, and a vinyl or aryl-boronic acid to form substituted amines. wikipedia.org Vinylic boronic acids are particularly reactive in this transformation. The reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl, which then reacts with a boronate "ate" complex formed from the boronic acid. The vinyl group from the boron is then transferred to the electrophilic carbon of the iminium ion. uevora.pt This reaction is a powerful tool for the synthesis of allylamines and other substituted amines. wikipedia.orgresearchgate.net It has been successfully applied in the synthesis of various biologically active molecules and natural products. core.ac.uk
Lewis Acidity and Complexation Chemistry
Boronic acids, including vinylic derivatives like cis-1-propene-1-boronic acid, are characterized by a boron atom with a vacant p-orbital, making them effective Lewis acids. nih.govscispace.comwikipedia.org This electron deficiency drives their reactivity, particularly their ability to interact with Lewis bases and to form reversible covalent complexes. nih.govwikipedia.orgnih.gov Their structure features a trigonal planar geometry around the sp2-hybridized boron atom. scispace.com This inherent Lewis acidity is central to their roles in organic synthesis and materials science. nih.govrsc.org
A hallmark of boronic acid chemistry is the formation of reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. researchgate.netnih.govacs.orgacs.org This interaction leads to the formation of five- or six-membered cyclic boronate esters. nih.govresearchgate.net The reaction is an equilibrium process, the stability of which is influenced by several factors, including pH, the pKa of the boronic acid, the pKa of the diol, and the stereochemical arrangement of the hydroxyl groups. researchgate.netacs.orgacs.org
The binding of a diol to a boronic acid, such as this compound, results in a change in the boron's hybridization from sp2 to sp3, forming a more stable tetrahedral boronate complex. wikipedia.orgresearchgate.net This structural change increases the acidity of the boron center. nih.govresearchgate.net The stability of the resulting cyclic ester is significantly dependent on the conformation of the diol; for instance, cis-1,2-diols generally form more stable esters than their trans counterparts due to a more favorable dihedral angle for complexation. nih.govacs.org This selective and reversible binding is the foundation for various applications, including the development of sensors for saccharides (which are rich in diol motifs), self-healing materials, and drug delivery systems. nih.govnih.govresearchgate.net The equilibrium can be shifted by changes in pH; a pH above the boronic acid's pKa favors the formation of the boronate ester, while a lower pH promotes its dissociation. acs.org
| Factor | Influence on Boronic Acid-Diol Interaction | Source(s) |
| pH | A pH above the boronic acid's pKa favors ester formation. | acs.org |
| Diol Structure | cis-1,2- and 1,3-diols form the most stable cyclic boronate esters. | acs.orgacs.org |
| Boronic Acid pKa | Lower pKa boronic acids can bind diols at more neutral pH. | nih.govacs.org |
| Solvent | Aqueous media are common, but the equilibrium can be influenced by the solvent system. | researchgate.net |
Boronate esters are formed not only from diols but also through the condensation of boronic acids with simple alcohols. wikipedia.org These esters, such as cis-1-propenylboronic acid MIDA ester, are often more stable, easier to handle, and less prone to dehydration than the free boronic acids. sigmaaldrich.com They serve as versatile intermediates in a wide array of chemical transformations. rsc.org Vinylic boronate esters, for example, exhibit nucleophilic character upon activation with a Lewis base, enabling reactions with various electrophiles. rsc.orgacs.org This reactivity has been exploited in three-component coupling reactions, where the vinyl group reacts with an electrophile to trigger a 1,2-metallate rearrangement, retaining the boronic ester in the product for further functionalization. rsc.org
In the absence of diols or alcohols, boronic acids can undergo self-condensation via dehydration to form cyclic trimers known as boroxines. scispace.comnih.govresearchgate.net This process is reversible and entropically driven by the removal of water. nih.govresearchgate.net Boroxines are six-membered heterocyclic rings composed of alternating boron and oxygen atoms and are often used as surrogates for boronic acids in synthesis. researchgate.nettdl.org The formation of boroxines is influenced by substituent effects; electron-withdrawing groups can facilitate the reverse reaction (hydrolysis) by increasing the electrophilicity of the boron atoms. scispace.com Boroxines themselves are Lewis acidic and can interact with ligands, which influences their chemistry and application in constructing organized molecular architectures. researchgate.net
The Lewis acidity of boronic acids is tunable and is significantly influenced by the electronic and steric properties of the substituent attached to the boron atom. nih.govscispace.com For arylboronic acids, electron-withdrawing groups on the aromatic ring generally increase Lewis acidity by destabilizing the electron-deficient sp2-hybridized boron center, making it a stronger Lewis acid. Conversely, electron-donating groups decrease Lewis acidity. mdpi.com
Photoredox Catalysis and Radical Chemistry
The advent of photoredox catalysis has unveiled new avenues for the reactivity of boronic acids, establishing them as valuable precursors for generating radical intermediates under mild, visible-light-mediated conditions. rsc.orgkuleuven.bemaastrichtuniversity.nl While the oxidation potential of boronic acids is typically high, strategies involving the formation of redox-active complexes or the use of specific catalytic systems have enabled their participation in a wide range of radical transformations. kuleuven.bemaastrichtuniversity.nlchemrxiv.org
Vinylic boronic acids and their ester derivatives can be activated to generate alkenyl (vinyl) radicals. maastrichtuniversity.nlrsc.org This process often involves the formation of a redox-active complex, for instance, through interaction with a Lewis base or a suitable photocatalyst. kuleuven.be Upon excitation by visible light, the photocatalyst can engage in a single-electron transfer (SET) with the boronate complex. kuleuven.be This oxidation generates the corresponding vinyl radical, which can then participate in various bond-forming reactions. maastrichtuniversity.nl The generation of radicals from boronic acids offers a milder alternative to traditional methods that often require harsh reagents. nih.gov The specific conditions, including the choice of photocatalyst and solvent, can be tuned to facilitate the generation of radicals from boronic acids even in the presence of other derivatives like boronic esters, allowing for chemoselective functionalization. chemrxiv.org
The generation of radicals from vinylic boronic acids under visible light has enabled a host of important organic transformations. rsc.orgbris.ac.ukchemrxiv.org One prominent application is in radical addition reactions to vinyl boronic esters. bris.ac.uknih.gov For example, alkyl radicals, generated via decarboxylation of carboxylic acids or from redox-active esters, can add to a vinyl boronic ester. rsc.orgbris.ac.uk This process allows for the synthesis of complex alkyl boronic esters from readily available starting materials. rsc.orgnih.gov
These reactions proceed under mild photoredox conditions and are tolerant of a wide range of functional groups. bris.ac.ukchemrxiv.org The transformations are particularly valuable as they can be used for the late-stage functionalization of complex molecules, such as natural products and drugs, by introducing a versatile boronic ester group. rsc.orgchemrxiv.org Research has demonstrated the synthesis of γ-amino boronic esters and β-keto-gem-diborylalkanes through such visible-light-mediated radical additions to vinyl boronic esters. bris.ac.uknih.govnih.gov
| Reaction Type | Radical Precursor | Boron Substrate | Product Type | Catalyst System | Source(s) |
| Decarboxylative Radical Addition | Carboxylic Acids | Vinyl Boronic Esters | γ-Amino Boronic Esters | Photoredox Catalyst (e.g., Iridium complex) | rsc.orgbris.ac.uknih.gov |
| Deoxygenative Radical Addition | Aromatic Carboxylic Acids | Vinyl Boronic Esters | β-Keto-gem-boryl/Aryl-alkane | Photoredox Catalyst / PPh₃ | chemrxiv.orgnih.gov |
| Giese-type Addition | Alkyl Boronic Acids | Electron-deficient alkenes | Alkylated Pyridines | Organophotoredox Catalyst | chemrxiv.org |
Dual Catalytic Systems: Lewis Base and Photoredox Catalysis
A novel approach for the activation of boronic acids and their esters involves a dual catalytic system that combines a Lewis base with a photoredox catalyst. cam.ac.uknih.govnih.govresearchgate.net This methodology facilitates the generation of carbon radicals from a wide array of alkyl boronic esters as well as aryl and alkyl boronic acids. cam.ac.uknih.govnih.govresearchgate.net The generated radicals can then participate in various chemical transformations, such as addition to electron-deficient olefins, leading to the efficient formation of carbon-carbon bonds in a redox-neutral manner. cam.ac.uknih.govnih.gov
The mechanism hinges on the formation of a redox-active complex between the boronic acid or its trimeric form, the boroxine (B1236090), and a Lewis base catalyst. cam.ac.uknih.govnih.govresearchgate.net Commonly used Lewis bases in these systems include quinuclidin-3-ol and 4-dimethylaminopyridine (B28879). cam.ac.uknih.govnih.govresearchgate.net Nuclear Magnetic Resonance (NMR) studies have shown that a rapid, dynamic equilibrium is established in the reaction solvent between the boronic ester or boroxine and the Lewis base. nih.gov
Cyclic voltammetry measurements have provided further insight into the electronic properties of these complexes. For instance, the complex formed between a boronic acid derivative and 4-dimethylaminopyridine (DMAP) can be oxidized via a single-electron transfer within the reductive quenching cycle of an iridium-based photocatalyst. nih.gov This dual catalytic strategy has been successfully applied to the synthesis of over 50 structurally and functionally diverse products, highlighting its broad applicability in generating primary, secondary, and tertiary alkyl or aryl radicals for C(sp³)–C(sp³) and C(sp²)–C(sp³) cross-coupling reactions. nih.gov The combination of photocatalysis with other catalytic modes, such as redox mediators, Lewis and Brønsted acids, organocatalysts, and transition metal complexes, represents a powerful strategy for synthetic photochemistry. acs.org
Solvent-Assisted Organophotoredox Activation Mechanisms
While boronic acids are valuable precursors in organic synthesis, their application as alkyl radical sources in visible-light-assisted photocatalysis has been hampered by their high oxidation potential. acs.org A recent development to overcome this limitation is the use of solvent-assisted organophotoredox activation. acs.orgdntb.gov.uakuleuven.be This method leverages the ability of certain amide solvents, such as N,N-dimethylacetamide, to engage in hydrogen-bonding interactions with boronic acids. acs.org
These hydrogen-bonding interactions effectively modulate the oxidation potential of the boronic acids, facilitating the generation of alkyl radicals under visible light irradiation. acs.org This protocol is noteworthy for its simplicity and robustness, demonstrating broad applicability in alkylation, allylation, and elimination reactions, and is suitable for both batch and continuous flow processes. acs.org This approach expands the utility of boronic acids, enabling their participation in radical-based transformations that were previously challenging to achieve. maastrichtuniversity.nlresearchgate.net
Stereoselective Radical Additions to Vinylic Boronates
The synthesis of Z-vinyl boronates presents a significant challenge in organic chemistry. nih.govacs.orgacs.org A novel and effective method to achieve this is through the iron-catalyzed addition of alkyl radicals to ethynylboronic acid pinacol (B44631) ester. nih.govacs.orgacs.org This reaction proceeds with high stereoselectivity, favoring the formation of the Z-isomer. nih.govacs.orgacs.org
The mechanism involves the generation of an alkyl radical from an alkyl halide, typically an iodide, under reductive conditions using an iron(II) catalyst and zinc. acs.org This alkyl radical then adds to the ethynylboronic acid pinacol ester. acs.org The boronic acid pinacol ester group plays a crucial role in stabilizing the resulting vinyl radical, similar to the function of an aryl group. acs.org The subsequent steps involve the stereoselective recombination of the vinyl radical with an iron(I) species to form an iron(II) vinyl intermediate, which then undergoes transmetalation to a zinc(II) species followed by protonation to yield the Z-vinyl boronate. acs.org This method is particularly effective for tertiary and secondary alkyl iodides and provides a convenient route to various Z-alkenes through subsequent transformations of the boronate group. nih.govacs.orgacs.org
Another important transformation is the radical-induced 1,2-migration of boron ate complexes. nih.gov This process can be initiated by the addition of a carbon-centered radical to a vinyl boron ate complex. nih.govbris.ac.uk The electrophilic alkyl radical adds to the β-position of the vinyl boron ate complex, generating an adduct radical anion. nih.gov This is followed by a radical polar crossover step involving an outer-sphere electron transfer oxidation to form a zwitterion, which then undergoes a stereospecific 1,2-migration. nih.gov
Oxidation Pathways and Stability
Stereospecific Oxidation of Boronic Esters to Alcohols
The oxidation of boronic esters to their corresponding alcohols is a widely utilized and versatile transformation in organic synthesis. rsc.org This reaction, which builds upon the foundational work on the oxidation of organoboranes with basic hydrogen peroxide, proceeds with complete retention of configuration, making it a stereospecific process. rsc.org The mechanism involves the addition of a peroxide anion to the empty p-orbital of the boron atom, forming a boronate complex. rsc.org This is followed by a 1,2-migration of the alkyl group from the boron to the adjacent oxygen atom, which ultimately leads to the formation of the alcohol upon workup. rsc.orgacs.org
The stereospecificity of this oxidation allows for the synthesis of enantioenriched alcohols from chiral boronic esters. rsc.org This is particularly valuable for the creation of stereodefined tertiary alcohols, a class of compounds for which synthetic methods are less developed. rsc.org While the oxidation of boronic esters is generally slower than that of the analogous boranes due to the donation of oxygen lone pairs into the empty p-orbital of boron, which reduces its electrophilicity, the reaction remains highly efficient. rsc.org The use of boronic esters, especially pinacol esters, offers advantages over organoboranes as they are easier to purify and handle due to their reduced air and moisture sensitivity. rsc.org
Recent advancements have also demonstrated the stereospecific synthesis of E-allylic alcohols through a reductive cross-coupling of terminal alkynes with α-chloro boronic esters, followed by an in situ oxidation of the resulting boronic ester. dicp.ac.cn Mechanistic studies support a process involving hydrocupration of the alkyne, formation of a boronate complex, and a 1,2-metalate shift with inversion of configuration at the stereocenter of the α-chloro boronic ester. dicp.ac.cn
Oxidative Deboronation Mechanisms
Oxidative deboronation is a key metabolic pathway for boron-containing compounds and a significant consideration in their stability. nih.govnih.gov This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-oxygen bond. nih.gov In biological systems, this reaction can be catalyzed by enzymes such as cytochrome P450. nih.govtandfonline.com The mechanism can involve reactive oxygen species (ROS) generated as byproducts of P450 catalysis. nih.gov For instance, the deboronation of the drug bortezomib (B1684674) is facilitated by P450 2E1 and involves the formation of carbinolamide metabolites. nih.gov The involvement of ROS is supported by the fact that superoxide (B77818) dismutase and catalase can prevent this deboronation. nih.gov
Computational studies on the oxidative deboronation of BoroGlycine using hydrogen peroxide as the ROS indicate that the reaction is highly exothermic. nih.gov The proposed mechanism for oxidative deboronation involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom. nih.gov This is followed by the migration of the carbon atom from the boron to the oxygen, leading to a labile boric ester that readily hydrolyzes to an alcohol and boric acid. nih.gov The rate of this reaction is influenced by the electron density on the boron atom. nih.gov
In the context of prodrugs, the oxidation of a vinyl boronic acid promoiety has been shown to be significantly faster than that of a benzene (B151609) boronic acid motif, highlighting the influence of the organic substituent on the rate of oxidative deboronation. tandfonline.com
Factors Influencing Oxidative Stability in Aqueous Environments
The stability of boronic acids in aqueous environments is a critical factor for their application in biological contexts and in aqueous reaction media like Suzuki-Miyaura coupling. nih.goved.ac.uk While many boronic acids are relatively stable in water over a range of pH values, they are susceptible to oxidative degradation. wiley-vch.de
A primary factor influencing oxidative stability is the electron density at the boron center. nih.gov Decreasing the electron density on the boron atom can significantly enhance its stability against oxidation. nih.gov This is because the rate-limiting step of the oxidation reaction involves the development of a p-orbital on the boron, which is stabilized by electron-donating groups. nih.gov By introducing electron-withdrawing groups or by forming an intramolecular ligand complex with the boron, such as in a boralactone, the oxidative stability can be increased by several orders of magnitude. nih.gov
The pH of the aqueous environment also plays a crucial role. ed.ac.uk At physiological pH, boronic acids can be oxidized by reactive oxygen species at rates comparable to thiols. mit.edu The speciation of the boronic acid, which is pH-dependent, affects its reactivity. ed.ac.uk For example, the formation of the boronate anion at higher pH can influence the rate of protodeboronation and potentially oxidation. ed.ac.uk In some cases, H⁺ and OH⁻ can act as inhibitors of protodeboronation by converting the neutral boronic acid to its protonated or boronate form, thereby reducing the concentration of the species susceptible to fragmentation. ed.ac.uk
Protodeboronation: Mechanistic Studies and Control Strategies
Protodeboronation is a crucial reaction in organoboron chemistry, involving the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process can be an undesirable side reaction in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it diminishes the efficiency of the desired transformation. wikipedia.orged.ac.uk However, deliberate protodeboronation can also be a useful synthetic tool, for instance, in the stereospecific introduction of a proton. wikipedia.org The tendency of a boronic acid to undergo protodeboronation is influenced by several factors, including the organic substituent on the boron atom and the reaction conditions. wikipedia.org
Extensive mechanistic studies, particularly on arylboronic acids, have revealed that the pH of the reaction medium is a critical factor governing the rate and mechanism of protodeboronation. ed.ac.ukacs.org Early research by Kuivila on substituted phenylboronic acids in aqueous buffers identified two primary pathways: a specific acid-catalyzed process and a base-catalyzed hydrolysis of the corresponding boronate anion. ed.ac.ukacs.org The acid-catalyzed mechanism involves electrophilic substitution of the boron atom by a proton. ed.ac.uk In the base-catalyzed pathway, the boronic acid exists in equilibrium with its boronate form, which then undergoes rate-limiting hydrolysis. wikipedia.org
For vinylic boronic acids, including this compound, the susceptibility to protodeboronation is generally considered to be low under many conditions. ed.ac.ukresearchgate.net Studies have shown that vinylic and cyclopropyl (B3062369) boronic acids undergo very slow protodeboronation, with half-lives greater than a week even at elevated temperatures and high pH. ed.ac.ukacs.orgresearchgate.net This inherent stability is a key advantage in their application in organic synthesis.
Several strategies have been developed to control and mitigate undesired protodeboronation in synthetic applications:
pH Control: Maintaining the optimal pH is crucial to minimize protodeboronation. Since different mechanisms dominate at different pH ranges, careful selection of buffering agents and reaction conditions can suppress the unwanted side reaction.
Use of Protecting Groups: Boronic acids can be protected to enhance their stability. N-methyliminodiacetic acid (MIDA) boronates and trifluoroborates are common examples of protected boronic acids that can release the active boronic acid in a controlled manner under specific reaction conditions, thereby minimizing its exposure to conditions that favor protodeboronation. ed.ac.ukresearchgate.net
Catalyst and Ligand Design: In transition metal-catalyzed reactions, the choice of catalyst and ligands can influence the rate of protodeboronation relative to the desired cross-coupling reaction. Highly active catalyst systems can accelerate the cross-coupling, making it more competitive with protodeboronation. ed.ac.uk
Additives: The use of certain additives, such as Lewis acids like copper and zinc salts, can influence the rate of protodeboronation. Depending on the substrate, these additives can either accelerate or attenuate the fragmentation of intermediates prone to protodeboronation. ed.ac.ukresearchgate.net
The following table summarizes the general pH-dependence of protodeboronation pathways for boronic acids.
| pH Range | Dominant Species | Predominant Protodeboronation Pathway | General Rate for Vinylic Boronic Acids |
| Acidic (pH < pKa) | R-B(OH)₂ | Acid-catalyzed | Very Slow |
| Neutral (pH ≈ pKa) | R-B(OH)₂ / [R-B(OH)₃]⁻ | Multiple competing pathways, potential for auto-catalysis | Slow |
| Basic (pH > pKa) | [R-B(OH)₃]⁻ | Base-catalyzed hydrolysis | Slow |
Stereospecific Functionalizations Beyond Carbon-Carbon Bonds (e.g., C-O, C-N, C-X, C-H)
While the Suzuki-Miyaura coupling is the most prominent application of vinylic boronic acids for C-C bond formation, their utility extends to the stereospecific formation of various other bonds, including carbon-oxygen (C-O), carbon-nitrogen (C-N), carbon-halogen (C-X), and carbon-hydrogen (C-H) bonds. These transformations significantly broaden the synthetic utility of compounds like this compound, allowing for the introduction of diverse functional groups with retention of the vinyl stereochemistry.
Carbon-Oxygen (C-O) Bond Formation:
The oxidation of boronic esters to alcohols is a well-established and widely used transformation. rsc.org For vinylic boronic acids, this reaction provides a route to enols, which can then tautomerize to the corresponding ketones or aldehydes. The stereospecificity of this oxidation is crucial for certain applications.
Carbon-Nitrogen (C-N) Bond Formation:
The direct conversion of boronic esters to amines can be challenging due to the reduced Lewis acidity of boronic esters compared to trialkylboranes. rsc.org However, methods have been developed to achieve this transformation. Nickel-catalyzed cross-coupling reactions of benzylic ammonium (B1175870) salts with boronic acids have been shown to be highly stereospecific. nih.govacs.org While these examples primarily focus on benzylic substrates, the principles can be extended to vinylic systems. Such reactions often proceed through an oxidative addition of the nickel(0) catalyst into the C-N bond, followed by transmetalation with the boronic acid and reductive elimination. acs.org
Carbon-Halogen (C-X) Bond Formation:
The conversion of a C-B bond to a C-X bond (where X is a halogen) provides a valuable tool for further functionalization. While direct borylation of aryl halides is a common method to synthesize boronic esters, the reverse process is also synthetically useful. researchgate.net Stereospecific methods for the conversion of boronic esters to halides have been developed, often involving electrophilic halogenating agents.
Carbon-Hydrogen (C-H) Bond Formation (Protodeboronation):
As discussed in the previous section, protodeboronation is the replacement of a C-B bond with a C-H bond. While often an undesired side reaction, it can be employed as a deliberate and stereospecific transformation. wikipedia.orgrsc.org The stereospecific conversion of a C-B bond in a tertiary boronic ester to a C-H bond has been demonstrated as an efficient method for creating tertiary alkyl stereogenic centers. rsc.org For vinylic boronic acids, a controlled, stereospecific protodeboronation would allow for the selective introduction of a hydrogen atom, which can be useful in isotopic labeling studies or as a final step in a synthetic sequence.
The following table provides a summary of representative stereospecific functionalizations of boronic acids and their esters.
| Bond Formed | Reagents/Catalysts | Product Type | Key Features |
| C-O | H₂O₂, NaOH | Alcohol/Enol | Widely applicable, high yielding. rsc.org |
| C-N | Ni(cod)₂, Ligands, Ammonium Salts | Amine | Stereospecific, good functional group tolerance. nih.govacs.org |
| C-X | Electrophilic Halogenating Agents (e.g., NBS, I₂) | Alkyl/Vinyl Halide | Allows for further transformations. acs.org |
| C-H | Propionic Acid or other proton sources | Alkane/Alkene | Can be highly stereospecific. wikipedia.orgrsc.org |
The ability to stereospecifically transform the boronic acid moiety in this compound and other vinylic boronic acids into a wide range of functional groups underscores their importance as versatile building blocks in modern organic synthesis.
Advanced Applications in Chemical Research
Role as Synthetic Building Blocks in Complex Molecule Synthesis
Cis-1-propene-1-boronic acid serves as a crucial building block in organic synthesis, primarily due to its participation in palladium-catalyzed cross-coupling reactions. biosynth.com The Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds, extensively utilizes organoboronic acids like this compound. wikipedia.orgnih.gov In this reaction, the propenyl group is transferred to another organic molecule (typically an aryl or vinyl halide) with high stereospecificity, meaning the cis geometry of the double bond is retained in the final product. nih.gov This allows for the precise construction of complex molecular architectures containing cis-alkenyl moieties, which are common motifs in natural products and pharmaceuticals.
A significant advancement in its application is the use of its protected form, particularly as a N-methyliminodiacetic acid (MIDA) boronate ester. nih.gov Boronic acids can be sensitive to various reaction conditions, but converting them to MIDA boronates renders them stable to a wide range of reagents and purification techniques like silica (B1680970) gel chromatography. nih.govorgsyn.org This protection strategy is central to the concept of iterative cross-coupling (ICC), a revolutionary approach for the controlled, stepwise assembly of small molecules. nih.gov In an ICC sequence, a bifunctional building block (e.g., containing both a halide and a MIDA boronate) can undergo a Suzuki coupling at the halide position while the boronate remains inert. google.com Subsequently, the MIDA group can be removed under mild basic conditions to reveal the free boronic acid, which is then ready for the next coupling step. nih.govgoogle.com This methodology has been instrumental in the synthesis of challenging molecules like polyenes with precise control over double bond geometry. nih.gov
Table 1: Application of this compound Derivatives in Synthesis
| Reaction Type | Role of Boronic Acid Derivative | Coupling Partner Example | Key Feature |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Transfers a cis-propenyl group | Aryl or Vinyl Halide/Triflate | Stereospecific C-C bond formation, retention of cis geometry. wikipedia.orgorganic-chemistry.org |
| Iterative Cross-Coupling (ICC) | Protected MIDA boronate acts as a stable building block | Halogenated MIDA boronates or other organohalides | Allows for controlled, sequential synthesis of complex molecules. nih.gov |
Applications in Materials Science
The unique reactivity of the boronic acid functional group has led to its incorporation into a variety of advanced materials.
In the realm of optoelectronics, boronic acid derivatives are emerging as effective interface modifiers in solar cells. rsc.orgmdpi.com While information specifically detailing the use of this compound is limited, the broader class of boronic acids is used to create self-assembled monolayers (SAMs) on the surfaces of transparent conductive oxides like indium tin oxide (ITO) or on metal oxide charge transport layers (e.g., TiO₂) in perovskite and organic solar cells. rsc.orgacs.orgresearchgate.net These ultrathin molecular layers can passivate surface defects, reduce charge recombination losses, and tune the work function of the electrode to improve energy level alignment between different layers in the device. acs.orgacs.org This interfacial engineering leads to enhanced power conversion efficiency, reduced hysteresis, and improved long-term operational stability of the solar cells. acs.orgacs.org Although less common, boronic acid derivatives have also been explored in organic field-effect transistors (OFETs), often in the context of developing sensing capabilities. researchgate.net
A key feature of boronic acids is their ability to form reversible covalent bonds with compounds containing cis-1,2- or cis-1,3-diols. researchgate.netresearchgate.net This dynamic reaction is the foundation for creating "smart" polymers and hydrogels that respond to external stimuli. researchgate.netnih.gov When a polymer backbone, such as polyvinyl alcohol (PVA) or polysaccharides like chitosan (B1678972) and hyaluronic acid, is cross-linked using molecules containing two or more boronic acid groups (or vice-versa), a hydrogel network is formed through boronate ester linkages. researchgate.netfrontiersin.org
These boronate ester cross-links are dynamic and can be cleaved or reformed in response to changes in pH or the presence of competing diol molecules like glucose. nih.govresearchgate.net This responsiveness allows for the design of:
pH-Responsive Materials: The stability of the boronate ester is pH-dependent, allowing hydrogels to swell or shrink as the pH changes. frontiersin.org
Glucose-Responsive Systems: In the presence of glucose, the glucose molecules can compete for binding with the boronic acid cross-linker, leading to a disruption of the hydrogel network. researchgate.net This principle is heavily researched for developing "closed-loop" insulin (B600854) delivery systems that release insulin in response to high blood sugar levels.
Self-Healing Materials: The reversible nature of the boronate ester bond can allow a damaged hydrogel to spontaneously reform its cross-links and repair itself.
Table 2: Principles of Boronic Acid-Based Responsive Hydrogels
| Polymer Backbone | Cross-linking Chemistry | Stimulus | Response |
|---|---|---|---|
| Polyvinyl Alcohol (PVA) | Boronate ester formation with boronic acids | pH change, addition of glucose | Gel-sol transition, swelling/deswelling. researchgate.net |
| Polysaccharides (e.g., Chitosan) | Boronate ester formation with boronic acids | pH change, addition of saccharides | Controlled release of encapsulated agents. frontiersin.org |
| Poly(amido amine)s | Incorporation of boronic acid side chains | Change in redox potential, pH | Degradation, drug release. researchgate.net |
The applications in responsive polymers are a direct result of dynamic covalent chemistry (DCvC), a strategy that combines the robustness of covalent bonds with the reversibility of non-covalent interactions. nih.gov this compound and its derivatives are prime candidates for DCvC through two main reversible processes:
Boronate Ester Formation: As described above, the reaction with diols is a cornerstone of DCvC, enabling the assembly of complex systems that can adapt their structure in response to chemical signals. researchgate.netnih.gov
Boroxine (B1236090) Formation: In non-aqueous media or under dehydrating conditions, three boronic acid molecules can undergo a self-condensation reaction to form a stable six-membered ring called a boroxine. researchgate.netnii.ac.jp This trimerization is also reversible upon the addition of water. This process can be used to assemble boronic acid-terminated polymers into three-armed star polymers, creating higher-order supramolecular structures. researchgate.netresearchgate.net The equilibrium can also be influenced by Lewis bases, which can coordinate to the boron atoms and promote the formation of boroxine adducts. researchgate.net
These dynamic processes allow for the creation of adaptive materials and complex supramolecular architectures from relatively simple building blocks. researchgate.netnii.ac.jp
Chemical Biology and Biosensing Applications
The ability of boronic acids to interact specifically with diols is highly valuable in chemical biology, where many essential molecules feature this motif.
Boronic acids are widely recognized as synthetic receptors for the molecular recognition of biomolecules that contain cis-diol functionalities. mdpi.comwikipedia.org This includes a vast and important class of biological molecules:
Saccharides: Simple sugars like glucose and fructose (B13574), as well as larger polysaccharides, contain multiple diol groups, making them prime targets for boronic acid binding. acs.orgnih.govpageplace.de This interaction is the basis for most boronic acid-based glucose sensors. mdpi.com
Glycoproteins: Many proteins are post-translationally modified with complex carbohydrate chains (glycans). These glycans play critical roles in cell signaling and disease progression. Boronic acid-functionalized materials can selectively capture glycoproteins from complex biological samples for analysis or diagnostics. tennessee.edunih.gov
Nucleic Acids: The ribose sugar unit found in ribonucleic acid (RNA) contains a cis-diol, allowing boronic acids to be used for the recognition and sensing of RNA. mdpi.comskemman.is
This recognition capability is harnessed to build biosensors. mdpi.comresearchgate.net A typical boronic acid-based sensor consists of a recognition element (the boronic acid) and a signal transducer. When the boronic acid binds to a target diol-containing molecule, it triggers a change in the transducer, which can be detected as a change in fluorescence, color, or an electrochemical signal. mdpi.comacs.org Materials functionalized with this compound or similar derivatives can be immobilized on surfaces like microplates or nanoparticles to create platforms for detecting disease biomarkers, such as specific cancer-associated glycoproteins. mdpi.comtennessee.edunih.gov
Table 3: Boronic Acid-Based Recognition of Biomolecules
| Target Biomolecule | Structural Motif for Recognition | Application |
|---|---|---|
| Saccharides (e.g., Glucose) | cis-Diols on the sugar ring | Electrochemical or fluorescent glucose sensing. mdpi.comacs.org |
| Glycoproteins (e.g., Mucin-1) | cis-Diols on appended glycan chains | Disease biomarker detection, affinity separation. tennessee.edunih.gov |
| Ribonucleic Acid (RNA) | cis-Diol on the ribose sugar backbone | Biosensing, separation of RNA from DNA. mdpi.comskemman.is |
| Catecholamines (e.g., Dopamine) | cis-Diol on the aromatic ring | Neurotransmitter sensing. researchgate.net |
Design and Development of Biosensors for Biological Species Detection
The utility of boronic acids in biosensor technology is primarily based on their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. nih.govnih.gov These diol groups are ubiquitous in many biological species, including saccharides, glycoproteins, and ribonucleic acids, making boronic acid-based receptors ideal for their detection. nih.govresearchgate.net The interaction results in the formation of stable five- or six-membered cyclic esters. nih.gov
The fundamental reactivity of this compound allows it to serve as a foundational structural motif in the design of these synthetic receptors. When incorporated into a sensor system, the binding event between the boronic acid group and a target diol-containing analyte can be transduced into a measurable signal, such as a change in fluorescence or an electrochemical response. nih.gov This principle has been widely applied in the development of sensors for various biologically significant molecules. nih.govmdpi.com For instance, boronic acid-functionalized materials are used to construct methods for detecting not only small molecules like glucose and fructose but also larger entities such as bacteria and tumor cells by targeting the glycans on their surfaces. nih.govresearchgate.net
The design of these biosensors can be highly sophisticated. For example, boronic acid derivatives can be modified with redox-active groups like ferrocene (B1249389) to create electroactive labels for the detection of glycoproteins and DNA. nih.gov In other designs, the boronic acid is part of a larger molecular structure that includes a fluorophore, where the binding to a saccharide induces a change in fluorescence intensity, allowing for quantitative detection. nih.gov
Table 1: Biological Species Detected by Boronic Acid-Based Biosensors
| Target Species | Basis of Detection | Potential Application Area |
|---|---|---|
| Saccharides (e.g., glucose, fructose) | Reversible ester formation with cis-diols | Diabetes monitoring, Metabolomics |
| Glycoproteins | Binding to glycan moieties on the protein surface | Cancer biomarker detection, Glycomics |
| Ribonucleic Acids (RNA) | Interaction with the ribose sugar's cis-diol | Diagnostics, Proteomics |
| Bacteria & Tumor Cells | Recognition of cell-surface carbohydrates/glycans | Infection imaging, Oncology |
This table summarizes the general application of boronic acid-based materials for detecting various biological species through their interaction with cis-diol groups. nih.govnih.govresearchgate.netnih.gov
Boronate-Based Chemical Probes for Biological Oxidants (e.g., H₂O₂, Peroxynitrite)
Boronic acid derivatives have emerged as a distinct and effective class of chemical probes for the detection of biological oxidants, also known as reactive oxygen species (ROS). frontiersin.org These species, which include hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl), play crucial roles in both normal physiological processes and the pathology of diseases like cancer. nih.govresearchgate.netnih.gov The detection mechanism relies on the oxidative deboronation of the boronic acid moiety. frontiersin.org
Specifically for this compound, it can undergo oxidation reactions with common oxidizing agents like hydrogen peroxide. This reaction typically transforms the carbon-boron bond into a carbon-oxygen bond, yielding an alcohol or aldehyde. In the context of a chemical probe, the boronic acid group acts as a "trigger" that is selectively cleaved by the target oxidant. This cleavage event is designed to release a reporter molecule, such as a fluorophore or a chromophore, leading to a detectable change in the optical properties of the system. nih.govfrontiersin.org
The reactivity of boronate probes can be tuned for specific oxidants. For example, arylboronic acids react with peroxynitrite at a rate nearly a million times faster than with hydrogen peroxide, making them highly selective probes for detecting ONOO⁻. frontiersin.org This high specificity is crucial for studying the distinct roles of different ROS in complex biological environments. frontiersin.org Probes can also be designed to target specific cellular compartments, such as the mitochondria, by attaching a targeting ligand, enabling the localized detection of ROS production. nih.gov
Table 2: Detection of Biological Oxidants Using Boronate Probes
| Biological Oxidant | General Reaction Mechanism | Reporter Signal |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Oxidative cleavage of the C-B bond to form a phenol (B47542) or alcohol. frontiersin.org | Release of a fluorescent or colorimetric reporter molecule. frontiersin.org |
| Peroxynitrite (ONOO⁻) | Rapid nucleophilic addition followed by rearrangement and cleavage of the C-B bond. frontiersin.org | High-sensitivity fluorescence or color change. frontiersin.org |
This table outlines the general principles by which boronate-based probes, a class to which this compound belongs, are used to detect key reactive oxygen species.
Enzyme Inhibition Mechanisms (e.g., β-Lactamase)
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, poses a significant threat to public health. mdpi.comasm.org Boronic acids, including this compound, have been identified as potent inhibitors of these enzymes. They function as transition-state analog inhibitors, also known as Boronic Acid Transition State Inhibitors (BATSIs). mdpi.comnih.gov
β-lactamase enzymes work by hydrolyzing the amide bond in the β-lactam ring of antibiotics like penicillin and cephalosporins, rendering them inactive. mdpi.com The mechanism involves a catalytic serine residue in the enzyme's active site. BATSIs are effective because the boron atom is a powerful electrophile that mimics the carbonyl carbon of the β-lactam ring. nih.gov It forms a stable, reversible covalent adduct with the catalytic serine residue. mdpi.comresearchgate.net This adduct sterically and electronically resembles the high-energy tetrahedral transition state of the normal hydrolysis reaction, but unlike the antibiotic substrate, it is not readily hydrolyzed. nih.govacs.org By occupying the active site with high affinity, the boronic acid inhibitor effectively blocks the enzyme from breaking down antibiotics. nih.gov
The design of BATSIs can be highly specific. By attaching different side chains (R-groups) to the boronic acid core, inhibitors can be tailored to target specific classes of β-lactamases, such as Class A (like KPC and SHV) and Class C enzymes. mdpi.comasm.orgnih.gov Research has shown that this compound can form tricovalent complexes with penicillin-binding proteins (PBPs), which are also targets for β-lactam antibiotics, highlighting its potential in combating antibiotic resistance.
Table 3: Mechanism of Boronic Acid-Based β-Lactamase Inhibitors
| Inhibitor Class | Target Enzyme | Mechanism of Action | Key Interaction |
|---|---|---|---|
| Boronic Acid Transition State Inhibitors (BATSIs) | Serine β-Lactamases (e.g., KPC-2, SHV-1, AmpC) mdpi.comasm.org | Mimic the tetrahedral transition state of β-lactam hydrolysis. nih.govacs.org | Reversible covalent bond formation between the boron atom and the catalytic serine residue in the enzyme's active site. mdpi.com |
This table describes the inhibitory action of boronic acids against β-lactamases, a mechanism applicable to this compound.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Reaction Mechanisms
The primary reaction mechanism involving alkenylboronic acids like cis-1-propene-1-boronic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. wikipedia.orgxisdxjxsu.asia DFT studies have been instrumental in elucidating the catalytic cycle of this reaction, which is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.orgchemrxiv.org
Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (e.g., vinyl or aryl halide) to a low-valent palladium(0) complex, forming a Pd(II) intermediate. libretexts.orgchemrxiv.org
Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium center couple, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. libretexts.orgchemrxiv.org
While specific DFT studies focusing exclusively on this compound are not widespread, the mechanisms derived from computational studies on analogous vinyl and arylboronic acids provide a robust framework for understanding its reactivity. researchgate.netnih.gov For instance, DFT calculations on the Suzuki-Miyaura coupling of phenylboronic acid with bromobenzene (B47551) have detailed the energetics of the transmetalation step, highlighting it as the rate-determining step with a significant activation energy. nih.gov
| Reaction Step | Reactants | Intermediate/Transition State | Product | Activation Energy (kcal/mol) | Reference |
| Transmetalation | Pd(Ph)(PH₃)₂Br + PhB(OH)₂ + OH⁻ | C-B bond breaking (TS2) | Pd(Ph)₂(PH₃)₂ + B(OH)₃ + Br⁻ | ~36.8 | nih.gov |
| Reductive Elimination | cis-Pd(R¹)(R²)L₂ | C-C bond formation (TS3) | R¹-R² + Pd(0)L₂ | ~14.4 | nih.gov |
Table 1: Representative DFT-calculated energy barriers for key steps in the Suzuki-Miyaura reaction, based on phenylboronic acid as a model. The values provide an estimate for the energetic landscape of reactions involving alkenylboronic acids.
Modeling of Lewis Acidity and Non-Covalent Interactions
Boronic acids are Lewis acids due to the vacant p-orbital on the boron atom, allowing them to accept a pair of electrons. d-nb.infonih.gov The Lewis acidity of the boron center is a critical factor influencing reactivity, particularly in the base-assisted transmetalation step of the Suzuki coupling. acs.org Computational models are used to quantify this acidity. A common method is the calculation of ammonia (B1221849) affinity (AA), which measures the energy released when the boronic acid forms an adduct with ammonia. acs.org
The Lewis acidity of this compound is influenced by the electronic properties of the propenyl group. The sp²-hybridized carbon attached to the boron is more electronegative than an sp³-hybridized carbon, which can modulate the electron deficiency of the boron center.
Furthermore, non-covalent interactions play a significant role in the structure and stabilization of boronic acids and their intermediates. d-nb.infodiva-portal.org DFT studies have revealed that polar-π interactions and solvation effects can stabilize both the boronic acid and its corresponding boronate form. d-nb.infonih.gov In the context of this compound, intramolecular hydrogen bonding between the hydroxyl groups and potential intermolecular interactions with solvents or other reagents are crucial. diva-portal.org Theoretical studies on related systems show that even weak non-covalent interactions, such as those between aromatic rings and the boronic acid moiety, can be computationally modeled to understand their impact on molecular conformation and stability. d-nb.infoacs.org
| Boron Compound Type | Calculated Lewis Acidity (Ammonia Affinity, kJ/mol) | Key Non-Covalent Interactions | Reference |
| Phenylboronic Acid | Varies with substituents | Polar-π interactions, Solvation effects | d-nb.infonih.gov |
| Cyclic Boronates (e.g., B(pin)) | 36.0 | Steric hindrance, Ring strain | acs.org |
| Boroamides (e.g., B(dan)) | 11.8 | N-B pπ-pπ interaction | acs.org |
Table 2: Computationally determined Lewis acidity values for various organoboron compounds. Lower ammonia affinity values indicate diminished Lewis acidity. These values illustrate how the substituents on the boron atom modulate its electronic properties.
Theoretical Predictions and Rationalization of Stereoselectivity
A key feature of the Suzuki-Miyaura reaction is its high degree of stereoselectivity. When using alkenylboronic acids, the reaction proceeds with retention of the double bond's configuration. wikipedia.org This means that coupling this compound will predominantly yield a product where the propenyl group maintains its cis (or Z) geometry.
Theoretical studies provide a rationalization for this observation. The mechanism of transmetalation is believed to proceed through a pathway that preserves the stereochemistry of the migrating group. nih.gov DFT calculations have been used to predict the stereoselectivity of reactions involving organoboron reagents. researchgate.net For primary alkylboron nucleophiles, experimental studies using deuterium (B1214612) labeling, supported by mechanistic understanding, show that the transmetalation to palladium occurs with retention of configuration. nih.gov Although the propenyl group is vinylic, not alkyl, the principle of a stereoretentive transmetalation step is generally accepted for these systems as well.
Computational models of the transition states during the catalytic cycle can reveal the energetic preferences for pathways that lead to stereoretention versus stereoinversion. The lower energy barrier for the retentive pathway explains the experimentally observed stereospecificity. While the cis-to-trans isomerization of the palladium complex can occur during the reaction, the transmetalation step itself is what locks in the stereochemistry of the transferred group. wikipedia.org
Simulation of Reaction Pathways and Energy Profiles
Computational simulations allow for the detailed mapping of reaction pathways, including the identification of reactants, intermediates, transition states, and products along a reaction coordinate. The resulting energy profile provides quantitative data on activation barriers and reaction thermodynamics. nih.gov
For the Suzuki-Miyaura reaction of an alkenylboronic acid like this compound, simulations would map the free energy changes throughout the catalytic cycle. DFT calculations have been used to generate such profiles for closely related systems. nih.govnih.govresearchgate.net
A typical simulated energy profile for the transmetalation and reductive elimination steps would show:
The initial formation of a pre-transmetalation intermediate between the palladium(II) complex and the boronate. nih.govresearchgate.net
A high-energy transition state for the transfer of the propenyl group to the palladium center, often representing the rate-limiting barrier for the entire cycle. nih.gov
The formation of a diorganopalladium(II) intermediate. researchgate.net
A second, typically lower, energy barrier corresponding to the transition state for reductive elimination, which leads to the final coupled product and the regeneration of the palladium(0) catalyst. nih.gov
These simulations are crucial for understanding catalyst performance, predicting reaction outcomes, and designing improved catalytic systems. For example, comparing the energy profiles for different ligands or substrates can explain observed differences in reaction rates and yields. nih.gov
Future Research Directions and Emerging Trends
Development of Novel, Sustainable, and Environmentally Benign Synthetic Methods
The development of sustainable and environmentally friendly synthetic methods is a paramount goal in modern chemistry. For cis-1-propene-1-boronic acid and its derivatives, research is focused on moving away from harsh reagents and reaction conditions.
Key areas of development include:
Catalyst-Free and Eco-Friendly Approaches: Efforts are being made to develop synthetic protocols that minimize or eliminate the need for metal catalysts, which can be toxic and expensive. organic-chemistry.org One such approach involves the use of environmentally friendly Grignard reagents in mild conditions to produce boronate esters, which can then be converted to boronic acids. google.com
Water as a Solvent: The use of water as a solvent in Suzuki-Miyaura reactions, a key application of boronic acids, is a significant area of research. mdpi.com The stability of boronic acids in water makes this a viable and green alternative to organic solvents. mdpi.com
Energy-Efficient Methods: Microwave-assisted synthesis is being explored as an energy-efficient method for reactions involving boronic acids, offering faster reaction times and potentially higher yields. mdpi.com
A comparative look at traditional versus emerging sustainable methods highlights the shift in synthetic strategy:
| Feature | Traditional Methods | Emerging Sustainable Methods |
| Catalysts | Often rely on precious metal catalysts (e.g., Palladium). nii.ac.jp | Focus on earth-abundant metal catalysts (e.g., Iron, Copper) or catalyst-free systems. organic-chemistry.orgacs.orgresearchgate.net |
| Solvents | Typically use organic solvents. | Emphasize the use of water or other green solvents. mdpi.com |
| Reagents | May involve harsh or toxic reagents. | Utilize milder and more environmentally benign reagents like Grignard reagents. google.com |
| Energy Input | Often require high temperatures and long reaction times. | Explore energy-efficient techniques like microwave irradiation. mdpi.com |
Expansion of Stereoselective Methodologies for Diverse Vinylic Boronic Acid Structures
The precise control of stereochemistry is crucial for the synthesis of complex molecules. For vinylic boronic acids, achieving high stereoselectivity, particularly for the Z-isomer (cis), remains a significant challenge and an active area of research.
Future research in this area is directed towards:
Catalytic Cross-Metathesis: The use of catalytic cross-metathesis presents a promising strategy for the synthesis of Z-alkenylboron compounds. acs.orgnih.gov Researchers are exploring new catalyst systems, such as those based on tungsten and molybdenum, to achieve high Z-selectivity. acs.orgnih.gov
Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions of organozinc reagents with (Z)-(1-iodo-1-alkenyl)boronic esters have shown complete retention of configuration, providing a route to stereodefined vinylic boronic esters. oup.com
Transition Metal-Free Syntheses: The development of transition-metal-free methods, such as the boron-Wittig reaction, offers an alternative pathway to highly stereoselective synthesis of vinyl boronates. organic-chemistry.org
Hydroboration Techniques: While traditional hydroboration of alkynes often yields the E (trans) isomer, research into new catalytic systems, such as those employing rhodium(I) complexes, is enabling the one-step synthesis of (Z)-1-alkenylboron compounds. orgsyn.org Zirconium-mediated hydroboration is another technique being refined to improve stereoselectivity for (E)-vinylboronic esters. gregorykimball.me
Design of Advanced Catalytic Systems for Enhanced Reactivity, Selectivity, and Efficiency
The performance of catalytic systems is central to the utility of this compound in various chemical transformations. The design of more advanced catalysts is a continuous effort to improve reaction outcomes.
Emerging trends in catalyst design include:
Earth-Abundant Metal Catalysis: There is a significant shift towards using catalysts based on earth-abundant and less toxic metals like iron, cobalt, and copper, as alternatives to precious metals like palladium and platinum. nii.ac.jpacs.orgresearchgate.net Iron-catalyzed borylation of alkynes, for instance, has shown high regio- and stereoselectivity for E-vinyl boronates. organic-chemistry.org
Dual Catalytic Systems: The use of dual catalytic systems, combining a boronic acid with another catalyst such as a Brønsted acid or a chiral aminothiourea, is an innovative approach to achieve enantioselective reactions and expand the scope of possible transformations. rsc.orgacs.orgresearchgate.net
Nanoparticle Catalysts: The use of magnetically separable nanoparticles as catalysts offers the advantage of easy recovery and reuse, contributing to more sustainable and cost-effective processes. organic-chemistry.org
Photoredox Catalysis: Photoinduced synthetic approaches are emerging as a powerful tool for the synthesis of organoboron compounds, offering mild reaction conditions and unique reactivity patterns. nih.gov
Integration of this compound Chemistry with Flow Chemistry and High-Throughput Experimentation
The integration of modern automation and process technologies is set to revolutionize the synthesis and application of boronic acids.
Flow Chemistry: Flow chemistry offers significant advantages for the synthesis of boronic acids, including improved safety when handling unstable intermediates, precise control over reaction parameters, and enhanced scalability. organic-chemistry.orgacs.orgresearchgate.netacs.orgokayama-u.ac.jp Continuous flow setups have been developed for the rapid, multigram-scale synthesis of boronic acids. organic-chemistry.orgacs.org This technology is particularly beneficial for reactions that are difficult to control in traditional batch processes. acs.orgresearchgate.net
High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction conditions, accelerating the discovery and optimization of new synthetic methods. bohrium.comresearchgate.netnih.gov This approach is invaluable for identifying optimal catalysts, solvents, and other reaction parameters for the synthesis and application of this compound. bohrium.com The data generated from HTE can also be used for machine learning applications to further refine reaction predictions. chemrxiv.org
Exploration of Undiscovered Applications in Advanced Materials Science and Chemical Biology
The unique properties of boronic acids, including their ability to form reversible covalent bonds with diols, make them attractive for a wide range of applications beyond traditional organic synthesis. nih.gov
Future research is expected to uncover new applications in:
Advanced Materials Science: Vinyl boronic acids are being explored for their role in polymerization processes to create advanced polymers and resins with novel properties. dataintelo.com Boronic acids are also key building blocks for covalent organic frameworks (COFs) and hydrogels. nih.gov The development of boronic acid-containing materials for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices is an active area of research. dataintelo.com
Chemical Biology: Boronic acids are increasingly used as tools in chemical biology for applications such as biosensors, drug delivery systems, and enzyme inhibition. nih.govacs.orgnih.gov The ability of boronic acids to bind to carbohydrates on cell surfaces is being exploited for cell recognition and delivery systems. nih.govnih.gov Vinylboronic acids have been shown to be efficient bioorthogonal reactants for labeling biomolecules in living cells. acs.org
Q & A
Q. Q. How should researchers address potential confounding variables in studies involving cis-1-Propene-1-boronic acid’s electronic applications?
- Methodological Answer :
- Control for Isomerization : Use deuterated solvents (e.g., D₂O) to track boron environment stability via ¹¹B NMR.
- Density Functional Theory (DFT) : Model boron’s electronic contribution to semiconductor bandgaps.
- Accelerated Aging Tests : Expose materials to UV light/humidity and measure conductivity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
